Benzyl 2-nitrophenyl sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylsulfinyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-14(16)12-8-4-5-9-13(12)18(17)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBBXUSWOVNWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35804-36-5 | |
| Record name | BENZYL 2-NITROPHENYL SULFOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for Benzyl 2 Nitrophenyl Sulfoxide and Analogous Structures
Direct Synthetic Routes to Sulfoxides
The most common and straightforward method for preparing sulfoxides is the oxidation of their corresponding sulfides. This transformation requires careful control to prevent over-oxidation to the sulfone. Consequently, a wide array of catalytic systems and oxidative methods have been developed to achieve high selectivity and efficiency.
Oxidation of Sulfides to Sulfoxides: Foundational Principles and Catalytic Systems
The oxidation of a sulfide (B99878) to a sulfoxide (B87167) involves the addition of a single oxygen atom to the sulfur center. The general principle relies on the nucleophilic character of the sulfur atom in the sulfide, which attacks an electrophilic oxygen species provided by an oxidizing agent. The challenge lies in modulating the reactivity of the oxidant to stop the reaction at the sulfoxide stage, as sulfoxides can be further oxidized to sulfones. To address this, various catalytic systems have been devised to control the selectivity of the oxidation.
A diverse range of metal-based catalysts have been successfully employed for the selective oxidation of sulfides. These catalysts often activate a mild oxidant, such as hydrogen peroxide, facilitating a controlled oxygen transfer to the sulfide.
Methyltrioxorhenium (MTO): Methyltrioxorhenium (MTO) is a versatile catalyst for the oxidation of a variety of organic compounds, including sulfides. In the presence of hydrogen peroxide, MTO forms peroxo complexes that are the active oxidizing species. The oxidation of sulfoxides to sulfones is also catalyzed by MTO, but the reaction rates are significantly slower than the initial oxidation of sulfides to sulfoxides, allowing for the selective synthesis of sulfoxides under controlled conditions. acs.org The kinetics of this reaction are consistent with a nucleophilic attack of the sulfur atom on the peroxide oxygen. acs.org
Manganese Porphyrins: Manganese porphyrins are effective catalysts for the asymmetric oxidation of sulfides to sulfoxides. researchgate.net These bio-inspired catalysts can achieve high conversions and enantiomeric excess, particularly with prochiral sulfides. researchgate.net The use of hydrogen peroxide as an environmentally benign oxidant is a key advantage of this system. researchgate.net Some manganese porphyrin systems have been heterogenized on supports like titanium dioxide, demonstrating excellent catalytic activity and reusability in the selective oxidation of sulfides to sulfoxides using molecular oxygen in the presence of an aldehyde. mdpi.com
Tungsten/Molybdenum Catalysts: Tungsten and molybdenum-based catalysts are widely used for the oxidation of sulfides. researchgate.netgoogle.comresearchgate.netnih.gov Silica-based tungstate (B81510) catalysts, for instance, can effectively oxidize various aromatic and aliphatic sulfides to sulfoxides and sulfones in good to excellent yields using 30% hydrogen peroxide at room temperature. organic-chemistry.org Similarly, molybdenum catalysts, such as MoO2Cl2, can selectively oxidize sulfides to sulfoxides in the presence of hydrogen peroxide, tolerating a wide range of functional groups. researchgate.net The active species in these reactions are typically oxomolybdenum or oxotungsten (B8612460) complexes. Amorphous molybdenum sulfide has also been investigated as an electrocatalyst. acs.org
Tantalum/Niobium Carbides: Traditionally considered inert, tantalum carbide (TaC) and niobium carbide (NbC) have emerged as highly efficient and recyclable catalysts for the oxidation of sulfides with hydrogen peroxide. organic-chemistry.orgsorbonne-universite.frthieme-connect.comthieme-connect.com TaC demonstrates high selectivity for the formation of sulfoxides, while NbC favors the production of sulfones. organic-chemistry.orgsorbonne-universite.frorganic-chemistry.org The catalytic activity is dependent on the particle size, with smaller particles exhibiting higher efficiency due to a larger surface area. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the oxidation of the carbide surface by hydrogen peroxide to form active peroxo species. organic-chemistry.org
| Catalyst System | Oxidant | Key Features |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | Forms active peroxo complexes; slower oxidation of sulfoxides to sulfones allows for selectivity. acs.org |
| Manganese Porphyrins | Hydrogen Peroxide, Molecular Oxygen | Enables asymmetric oxidation; can be heterogenized for reusability. researchgate.netmdpi.com |
| Tungsten/Molybdenum Catalysts | Hydrogen Peroxide | High efficiency and functional group tolerance; selectivity can be tuned. researchgate.netorganic-chemistry.org |
| Tantalum/Niobium Carbides | Hydrogen Peroxide | Recyclable and highly efficient; TaC is selective for sulfoxides, while NbC favors sulfones. organic-chemistry.orgsorbonne-universite.frthieme-connect.com |
To circumvent the potential toxicity and cost associated with metal catalysts, various metal-free oxidative methods have been developed. These methods often utilize organic oxidants or catalysts.
Gem-Dihydroperoxides: Gem-dihydroperoxides, such as 1,1-dihydroperoxycyclohexane, are effective reagents for the mild and catalyst-free oxidation of sulfides to sulfoxides. organic-chemistry.orgorganic-chemistry.org These readily available and inexpensive peroxides provide high yields without over-oxidation to sulfones. organic-chemistry.org The reaction proceeds efficiently in various solvents, including methanol, benzene (B151609), and water. organic-chemistry.org
Quinoid Catalysts: Quinones and their derivatives can act as catalysts in the oxidation of sulfides. For example, 1-hexylKuQuinone (KuQ) has been shown to be a highly stable and reusable metal-free photocatalyst for the selective oxidation of thioethers to sulfoxides using molecular oxygen as the oxidant. organic-chemistry.orgacs.org Other quinones, like stilbenequinone, catalyze the oxidation of sulfides to elemental sulfur. ahmadullins.com Sulfide quinone oxidoreductase (SQOR) is an enzyme that catalyzes the oxidation of hydrogen sulfide. umich.edunih.gov
| Method | Oxidant/Catalyst | Key Features |
| Gem-Dihydroperoxides | Gem-Dihydroperoxides | Catalyst-free, mild conditions, high yields, no over-oxidation. organic-chemistry.orgorganic-chemistry.org |
| Quinoid Catalysts | Quinones (e.g., KuQ) and Molecular Oxygen | Metal-free, photocatalytic, reusable catalyst. organic-chemistry.orgacs.org |
Metal-Catalyzed Oxidation Protocols (e.g., Methyltrioxorhenium, Manganese Porphyrins, Tungsten/Molybdenum Catalysts, Tantalum/Niobium Carbides)
Nucleophilic Substitution and Oxygen Transformation Reactions Employing Sulfur Sources
An alternative direct route to sulfoxides involves nucleophilic substitution reactions where a sulfur-containing reagent acts as the source of the sulfinyl group.
Utilizing Dimethyl Sulfoxide as a S(O)Me Source: Dimethyl sulfoxide (DMSO) can serve not only as a solvent but also as a reagent for the direct synthesis of methyl sulfoxides. acs.orgresearchgate.netresearchgate.net For instance, a phenyltrimethylammonium (B184261) tribromide-mediated reaction of benzyl (B1604629) halides with DMSO allows for the synthesis of various benzyl methyl sulfoxides in a transition-metal-free process. acs.orgnih.gov In this transformation, DMSO acts as the "S(O)Me" source. acs.orgnih.gov
Indirect Synthetic Pathways and Precursor Strategies
Indirect methods for sulfoxide synthesis often involve the preparation of a precursor, such as a sulfinate, which is then converted to the desired sulfoxide. These strategies offer alternative pathways that can be advantageous for specific substrates or for achieving stereoselectivity.
Synthesis via Sulfinate Intermediates
Sulfinate anions (RSO₂⁻) and their esters are versatile intermediates in organic synthesis. They can be generated from various precursors and subsequently reacted with electrophiles to form sulfoxides. mdpi.comthieme-connect.comthieme-connect.comencyclopedia.puborganic-chemistry.org
From Sulfenate Anions: Sulfenate anions (RSO⁻) can be generated in situ from various sulfoxide precursors. mdpi.comencyclopedia.pub These anions can then be alkylated or arylated to form sulfoxides. thieme-connect.comthieme-connect.com For example, palladium-catalyzed arylation of sulfenate anions, generated from β-sulfinyl esters, provides an efficient route to aryl sulfoxides. mdpi.comencyclopedia.puborganic-chemistry.org This method has been successfully applied to the synthesis of heteroaryl sulfoxides. mdpi.comencyclopedia.pub
From Sulfinate Esters: Sulfinate esters are valuable precursors for the synthesis of sulfoxides. rsc.orgchemrxiv.org They can undergo reaction with organometallic reagents in a process known as the Andersen synthesis, which is a classical method for preparing chiral sulfoxides. More recent developments include the S-allylation of sulfinate esters to produce allyl sulfoxides under Pummerer-like conditions. rsc.orgchemrxiv.orgresearchgate.net This method proceeds through a sulfonium (B1226848) intermediate. rsc.orgchemrxiv.org
| Precursor | Key Reaction | Product |
| Sulfenate Anions | Palladium-catalyzed arylation/alkylation | Aryl/Alkyl Sulfoxides |
| Sulfinate Esters | Reaction with organometallic reagents (Andersen synthesis), S-allylation | Chiral Sulfoxides, Allyl Sulfoxides |
Carbon-Sulfur Bond Formation Strategies in Sulfoxide Synthesis
The formation of a carbon-sulfur (C-S) bond is a fundamental step in the synthesis of sulfoxides, including aryl-alkyl sulfoxides like Benzyl 2-nitrophenyl sulfoxide. While the most common method involves the oxidation of a pre-formed sulfide, several strategies directly construct the sulfoxide C-S bond or create a precursor that is readily oxidized.
One prominent strategy involves the palladium-catalyzed arylation of aryl sulfenate anions. rsc.org These anions, generated from the corresponding sulfoxides, can be coupled with aryl bromides under mild conditions to form diaryl sulfoxides. rsc.org A related approach utilizes the cross-coupling of sulfenyl chlorides with arylboronic acids, catalyzed by a palladium-Schiff base complex, which offers good to high yields and short reaction times under mild conditions. researchgate.net
Another set of methods relies on the versatile Pummerer reaction and its variants. acs.orgnih.gov In the classical Pummerer reaction, a sulfoxide is activated, typically with an acid anhydride (B1165640), leading to an intermediate thionium (B1214772) ion that can be trapped by a nucleophile. nih.gov While this typically functionalizes the α-carbon, interrupted Pummerer reactions allow for nucleophilic attack directly at the sulfur atom, enabling C-S bond formation. acs.orgnih.gov For instance, Procter and co-workers demonstrated the conversion of methyl sulfoxides into aryl sulfides through activation and subsequent electrophilic aromatic substitution, which can then be oxidized to the target sulfoxide. acs.org
The following table summarizes key C-S bond formation strategies relevant to sulfoxide synthesis.
Table 1: Selected Carbon-Sulfur Bond Formation Strategies for Sulfoxides
| Strategy | Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Arylation of Sulfenate Anions | Aryl Sulfenate Anion + Aryl Bromide | Palladium Catalyst | Diaryl Sulfoxides | rsc.org |
| Cross-Coupling | Sulfenyl Chloride + Arylboronic Acid | Palladium-Schiff Base Complex | Diaryl/Aryl-Alkyl Thioethers | researchgate.net |
| Interrupted Pummerer Reaction | Sulfoxide + Arene | Activating Agent (e.g., TFAA) | Aryl Sulfonium Salts (precursors to thioethers) | acs.org |
| Sulfenate Anion Generation | β-Sulfinyl Ester + Base | Palladium Catalyst (for subsequent arylation) | Aryl-Benzyl Sulfoxides | nih.gov |
Asymmetric Synthesis of Chiral Sulfoxides Relevant to this compound Stereoisomers
The sulfur atom in a sulfoxide like this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. Enantiopure sulfoxides are highly valuable as chiral auxiliaries in asymmetric synthesis and as pharmacophores in medicinal chemistry. nih.govwiley-vch.denih.govucc.ie Consequently, the development of methods for the asymmetric synthesis of chiral sulfoxides is a significant area of research. wiley-vch.deucc.ie The primary routes to obtain these enantioenriched compounds are the transformation of diastereochemically pure precursors, such as sulfinates prepared using chiral auxiliaries, and the direct enantioselective oxidation of prochiral sulfides. wiley-vch.de
Design and Application of Chiral Auxiliaries and Reagents in Sulfoxidation
A well-established method for synthesizing enantiomerically enriched sulfoxides is the Andersen synthesis, which involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. nih.gov The key to this approach is the preparation and separation of the diastereomeric sulfinate esters, which are formed by reacting a sulfinyl chloride with a chiral alcohol. nih.gov Chiral auxiliaries, which are temporarily attached to the substrate, guide the stereochemical outcome of a reaction and can be subsequently removed. sigmaaldrich.com
Various chiral alcohols have been employed as auxiliaries, including menthol (B31143) derivatives and trans-2-phenylcyclohexanol. nih.gov The Shi group utilized (R)-N-benzyl-1-phenylethanamine as an auxiliary to prepare chiral sulfinamides, which serve as excellent precursors for chiral sulfinate esters. nih.gov The diastereomers of the resulting sulfinamide can often be separated by crystallization. nih.gov
In addition to using chiral auxiliaries to prepare sulfinate precursors, stoichiometric chiral oxidizing reagents can be used for the direct, albeit less common, asymmetric oxidation of sulfides. Chiral oxaziridines, for example, have been employed for this purpose. wiley-vch.de
Table 2: Application of Chiral Auxiliaries in Sulfoxide Synthesis
| Chiral Auxiliary/Reagent | Precursor Formed | Key Transformation | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| (-)-Menth-ol | Diastereomeric Sulfinate Esters | Nucleophilic substitution with Grignard reagent | High ee after separation | nih.gov |
| (R)-N-Benzyl-1-phenylethanamine | Diastereomeric Sulfinamides | Conversion to sulfinate esters, then substitution | High ee after crystallization | nih.gov |
| trans-2-Phenylcyclohexanol | Diastereomeric Sulfenates | Diastereoselective oxidation to sulfinates | Up to 76% de | nih.gov |
| Chiral Oxaziridines | N/A (Direct Oxidation) | Direct oxidation of sulfide to sulfoxide | Variable, can provide good ee | wiley-vch.deresearchgate.net |
Enantioselective Catalytic Oxidation of Thioethers
The most direct and atom-economical method for producing chiral sulfoxides is the enantioselective catalytic oxidation of prochiral thioethers. wiley-vch.deresearchgate.net This area has been dominated by transition metal-based catalysts, where a chiral ligand coordinates to the metal center, creating a chiral environment that directs the oxidant to one of the two lone pairs of the sulfur atom.
Titanium-Based Catalysts: The Kagan-Modena protocol, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant, is a landmark method in this field. ucc.ieresearchgate.net Modifications to this system, such as the addition of water or amines, have been shown to enhance enantioselectivity. researchgate.net For example, the synthesis of esomeprazole, the (S)-enantiomer of omeprazole, employs a titanium-mediated oxidation where the addition of N,N-diisopropylethylamine is crucial for high enantioselectivity. researchgate.net
Vanadium and Manganese-Based Catalysts: Vanadium complexes with chiral Schiff base ligands have been effective catalysts for the asymmetric oxidation of sulfides. wiley-vch.de Similarly, manganese-based catalysts, particularly Salen-manganese(III) complexes, have shown high activity and enantioselectivity. wiley-vch.de Katsuki and co-workers developed Salen-manganese complexes that catalyzed the oxidation of sulfides with iodosobenzene (B1197198) as the oxidant, achieving enantiomeric excesses (ee) of up to 90% for 2-nitrophenyl methyl sulfoxide. wiley-vch.de
Other Metal Catalysts: Iron complexes have also been explored, with some systems achieving up to 77% ee in the oxidation of isopropyl phenyl sulfide. wiley-vch.de More recently, palladium(II) catalysis in combination with chiral sulfoxide-oxazoline (ArSOX) ligands has emerged as a powerful platform for highly enantioselective allylic C-H oxidation to form cyclic ethers, demonstrating the utility of chiral sulfoxides as ligands themselves. nih.gov
The following table details representative catalytic systems for the enantioselective oxidation of thioethers.
Table 3: Enantioselective Catalytic Oxidation of Thioethers to Sulfoxides
| Metal/Ligand System | Substrate Example | Oxidant | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Ti(OiPr)₄ / (R,R)-DET | Methyl p-tolyl sulfide | Cumene Hydroperoxide (CHP) | 90 | 91 | researchgate.net |
| Ti(OiPr)₄ / (S)-BINOL | Various aryl alkyl sulfides | tert-Butyl hydroperoxide (TBHP) | up to 26 (via kinetic resolution) | High | nih.gov |
| Vanadium / Chiral Schiff Base | Thioanisole | H₂O₂ | 85 | 69 | wiley-vch.de |
| Salen-Manganese(III) Complex | Methyl 2-nitrophenyl sulfide | Iodosobenzene | - | 90 | wiley-vch.de |
| Iron / Chiral Ligand | Isopropyl phenyl sulfide | Iodosylarene | - | 77 | wiley-vch.de |
Reactivity Profiles and Mechanistic Investigations of Benzyl 2 Nitrophenyl Sulfoxide
Sulfoxide-Centered Reactions and Rearrangements
The chemistry of Benzyl (B1604629) 2-nitrophenyl sulfoxide (B87167) is dominated by the reactivity of the sulfoxide functional group. The sulfur(IV) center, rendered chiral and reactive by its substituents (a benzyl group and a 2-nitrophenyl group) and its lone pair of electrons, serves as the focal point for a variety of synthetically valuable transformations. nih.govsemanticscholar.org These reactions, often initiated by activation of the sulfoxide oxygen, lead to rearrangements and functionalizations at positions alpha to the sulfur atom or on the aromatic ring. Key transformations include the diverse family of Pummerer rearrangements and sigmatropic shifts, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org
The Pummerer rearrangement is a cornerstone reaction of sulfoxides, involving the conversion of a sulfoxide bearing at least one α-hydrogen into an α-acyloxythioether upon treatment with an acid anhydride (B1165640). wikipedia.orgchem-station.com The general stoichiometry of the reaction is: RS(O)CHR'₂ + Ac₂O → RSC(OAc)R'₂ + AcOH. wikipedia.org For Benzyl 2-nitrophenyl sulfoxide, the reaction is initiated by an activator, which converts the sulfoxide into a more reactive intermediate susceptible to rearrangement. numberanalytics.comnumberanalytics.com This family of reactions is not a single process but encompasses several distinct pathways, including classical, aromatic, extended, and fragmentative variants, depending on the substrate's structure and the reaction conditions. nih.govsemanticscholar.org
The mechanism of the classical Pummerer rearrangement begins with the activation of the sulfoxide oxygen, typically by acylation with an anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.orgcdnsciencepub.com This forms an acyloxysulfonium salt intermediate. In the case of this compound, the presence of the electron-withdrawing 2-nitrophenyl group increases the electrophilicity of the sulfur atom, facilitating this initial activation step. numberanalytics.com
Following activation, a base (such as the acetate (B1210297) counter-ion) abstracts a proton from the carbon alpha to the sulfonium (B1226848) group. wikipedia.org For this compound, this deprotonation occurs at the benzylic position (the -CH₂- group). The acidity of these protons is a critical factor. Studies on related benzyl methyl sulfoxides have shown that deprotonation can be competitive between different α-positions. cdnsciencepub.com However, in the subject molecule, the benzylic protons are the only ones available for this abstraction.
This deprotonation step leads to the formation of a key intermediate, a sulfur ylide, which is in resonance with a thionium (B1214772) ion (an α-thiocarbocation). wikipedia.orgcdnsciencepub.com The stability of this electrophilic thionium ion is crucial for the reaction to proceed. Finally, a nucleophile, often the acetate from the activator, attacks the electrophilic carbon of the thionium ion, yielding the final α-acetoxy sulfide (B99878) product. wikipedia.orgnumberanalytics.com The entire process can be considered an internal redox reaction where the sulfur is reduced and the α-carbon is oxidized. cdnsciencepub.com The rate-determining step can vary depending on the specific substrate and conditions; it can be the initial acylation, the S-O bond cleavage, or the final recombination step. oup.comoup.com
| Step | Description | Intermediate/Product | Key Influences |
|---|---|---|---|
| 1. Activation | Acylation of the sulfoxide oxygen by an acid anhydride (e.g., Ac₂O). | Acyloxysulfonium salt | Electron-withdrawing 2-nitrophenyl group enhances sulfur electrophilicity. numberanalytics.com |
| 2. Deprotonation | Abstraction of a benzylic proton by a base (e.g., acetate). | Sulfur ylide | Acidity of the benzylic protons. |
| 3. Thionium Ion Formation | Elimination of the acyloxy group to form a resonance-stabilized thionium ion. | Thionium ion (α-thiocarbocation) | This is a highly electrophilic intermediate. wikipedia.org |
| 4. Nucleophilic Attack | The nucleophile (e.g., acetate) attacks the thionium ion carbon. | α-Acyloxy sulfide | This step completes the rearrangement. numberanalytics.com |
Beyond functionalization at the α-carbon, the Pummerer reaction can be harnessed to modify the aromatic rings of aryl sulfoxides. nih.govacs.org In this variant, known as the aromatic Pummerer reaction, the activated sulfoxide renders the attached aromatic ring susceptible to nucleophilic attack. semanticscholar.org This allows for a nucleophilic functionalization of the aromatic ring that is conceptually opposite to the more common electrophilic aromatic substitution. nih.govacs.org
For this compound, upon activation, a nucleophile can attack the 2-nitrophenyl ring. The position of the attack (ortho or para to the sulfoxide group) is typically observed. nih.govsemanticscholar.org A specific application of this concept involves the remote functionalization of a benzyl group attached to the sulfur. Research has demonstrated a remote para- or ortho-benzyl nucleophilic functionalization that proceeds through an aromatic Pummerer process, postulating the involvement of a quinone thionium intermediate. rsc.org This pathway opens the possibility for C-H functionalization at a distance from the initial reaction center.
The scope of Pummerer-type reactivity includes extended and vinylogous pathways, which are classically associated with vinyl sulfoxides. nih.govsemanticscholar.org In these systems, activation of the sulfoxide allows for nucleophilic attack not just at the α-carbon but also at positions further along a conjugated system.
Extended Pummerer Reaction : Involves nucleophilic addition at the β-position of an activated vinyl sulfoxide. nih.govacs.org
Vinylogous Pummerer Reaction : Involves deprotonation at the γ-position, followed by nucleophilic attack at that same carbon. nih.govsemanticscholar.orgacs.org
While this compound is not a vinyl sulfoxide, analogous long-range reactivity has been reported. For instance, a highly stereoselective vinylogous Pummerer reaction has been described for ortho-sulfinyl benzyl carbanions, involving a 1,4-migration of the sulfinyl oxygen atom. nih.gov Such transformations highlight that the underlying principles of extended reactivity can be applied to non-vinyl systems, leveraging aromaticity and other structural features to transmit reactivity over several bonds.
The classical Pummerer pathway can be diverted if the substrate has certain structural features.
Pummerer Fragmentation occurs when a substituent on the α-carbon can depart as a stable carbocation. wikipedia.org Instead of α-hydrogen elimination to form the thionium ion, the Cα-Cβ bond cleaves. rsc.org While a simple benzyl carbocation is not exceptionally stable, studies have shown that changing an alkyl substituent on the sulfoxide to a benzyl moiety can make Pummerer fragmentation a more favorable pathway compared to the classical rearrangement. nih.govsemanticscholar.orgacs.org
Interrupted Pummerer Reactions represent another deviation from the classical mechanism. In this process, the initial acyloxysulfonium salt intermediate is intercepted by a nucleophile directly at the sulfur atom before α-deprotonation can occur. nih.govsemanticscholar.org This interruption prevents the rearrangement and instead forms a new sulfonium salt. nih.govrsc.org These sulfonium salts are versatile intermediates themselves. For example, reaction with propargyl silanes can lead to allenylsulfonium salts, which then undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement (an allenyl thio-Claisen rearrangement) to achieve ortho-propargylation of the aromatic ring. wiley.com This sequence provides a powerful, metal-free method for forming C-C bonds ortho to the sulfur. wiley.com
| Pathway | Key Mechanistic Feature | Triggering Factor | Typical Outcome |
|---|---|---|---|
| Aromatic Pummerer | Nucleophilic attack on the aromatic ring. acs.org | Activated aryl sulfoxide. semanticscholar.org | Functionalized aryl sulfide. nih.gov |
| Pummerer Fragmentation | Cleavage of Cα-Cβ bond instead of Cα-H. rsc.org | Presence of a group at the α-position that can form a stable carbocation. wikipedia.org | Fragmented products. |
| Interrupted Pummerer | Nucleophilic attack at the sulfur atom of the activated intermediate. nih.govsemanticscholar.org | Presence of a suitable external nucleophile. wiley.com | Formation of a sulfonium salt, enabling further reactions. nih.gov |
Sigmatropic rearrangements are concerted pericyclic reactions wherein a σ-bond migrates across a π-system. The quintessential example for sulfoxides is the Mislow-Braverman-Evans rearrangement, a reversible wikipedia.orgnumberanalytics.com-sigmatropic rearrangement of an allylic sulfoxide into an allylic sulfenate ester. wpmucdn.comwikipedia.org Subsequent cleavage of the sulfenate ester with a thiophilic reagent (like a phosphite) yields an allylic alcohol. wikipedia.orgthermofisher.cn
The classical Mislow-Braverman-Evans rearrangement requires an allylic sulfoxide and is therefore not directly applicable to this compound. wikipedia.org However, recent advances have described an unprecedented dearomative Mislow–Braverman–Evans rearrangement . nih.govnih.gov This transformation allows aryl sulfoxides to be converted into benzylic alcohols, which are structurally analogous to the products from allylic systems. nih.gov
The key to this reaction is the dearomative tautomerization of the aryl sulfoxide under basic conditions, which shifts a double bond to an exocyclic position, creating the necessary allylic-like system for the wikipedia.orgnumberanalytics.com-sigmatropic rearrangement to occur. nih.govnih.gov Aromatization of the subsequent intermediate provides a strong thermodynamic driving force, pushing the equilibrium toward the sulfenate ester product, which is then cleaved to afford the benzylic alcohol. nih.gov This innovative strategy expands the utility of this powerful rearrangement to aryl and benzylic sulfoxides like this compound, offering a novel route to valuable benzylic alcohol structures. nih.govnih.gov
Extended and Vinylogous Pummerer Transformations
Selective Reduction of Sulfoxides to Sulfides
The deoxygenation of sulfoxides to sulfides is a fundamental transformation in organic synthesis, often required in the synthesis of bioactive molecules. researchgate.net A variety of reagents and catalytic systems have been developed to achieve this reduction chemoselectively.
Common methods for the reduction of sulfoxides include the use of:
Thionyl chloride (SOCl₂) in the presence of an electron-donating reductant like triethylamine (B128534) (Et₃N). researchgate.net
A combination of Vaska's complex with poly(methylhydrosiloxane) (B7799882) (PMHS). researchgate.net
D-camphorsulfonic acid (D-CSA) under metal and additive-free conditions. researchgate.net
N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) combined with triphenylphosphine. researchgate.net
Triflic anhydride and potassium iodide in acetonitrile. organic-chemistry.org
These methods are generally applicable to a range of sulfoxides, including alkyl-aryl, diaryl, and benzyl-aryl types. researchgate.netorganic-chemistry.org The selection of a particular method often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, the NbCl₅/In system is noted for its ability to selectively convert various sulfoxides to their corresponding sulfides under mild conditions. researchgate.net
| Reagent/System | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| SOCl₂ / Et₃N | - | General sulfoxides | researchgate.net |
| Vaska's complex / PMHS | Catalytic | General sulfoxides | researchgate.net |
| D-camphorsulfonic acid (D-CSA) | Metal and additive-free, mild | Alkyl–aryl, allyl–aryl, benzyl–aryl, aryl–ethyl sulfoxides | researchgate.net |
| TBBDA / Triphenylphosphine | - | General sulfoxides | researchgate.net |
| Triflic anhydride / Potassium iodide | Acetonitrile, room temperature | Tolerates alkenes, ketones, esters, aldehydes, acids, oximes | organic-chemistry.org |
| NbCl₅ / Indium | Mild conditions | Dialkyl, diaryl, and aryl alkyl sulfoxides | researchgate.net |
Imidation Reactions of Sulfoxides to Sulfoximines
Sulfoximines are a class of organosulfur compounds that have gained significant interest due to their presence in pharmaceuticals and agrochemicals. One of the primary methods for their synthesis is the imidation of sulfoxides.
Traditional methods for sulfoxide imidation often involve the use of reagents like hydrazoic acid or O-(mesitylenesulfonyl)hydroxylamine (MSH), which are known for their thermal instability. chemrxiv.org More recent and safer methods have been developed, such as the use of ammonium (B1175870) carbamate (B1207046) and (diacetoxy)iodobenzene for the NH transfer to sulfoxides. chemrxiv.org Another approach involves a one-pot oxidation and imidation protocol for the direct conversion of sulfides to sulfoximines. chemrxiv.org
For instance, the reaction of N-[2-(Nitro)phenyl]-S-dimethylsulfoximine can be achieved with a high yield. nih.gov The synthesis of various substituted N-phenyl sulfoximines has also been reported, highlighting the versatility of these imidation reactions. nih.gov
| Product | Yield | Starting Material | Reference |
|---|---|---|---|
| N-[2-(Nitro)phenyl]-S-dimethylsulfoximine | 87% | - | nih.gov |
| N-[5-(Fluoro)-2-(nitro)phenyl]-S-dimethylsulfoximine | 88% | - | nih.gov |
| N-[4,5-(Dichloro)-2-(nitro)phenyl]-S-dimethylsulfoximine | 80% | - | nih.gov |
| Mixture of N-[4 or 5-(Bromo)-2-(nitro)phenyl]-S-dimethylsulfoximine | 78% | - | nih.gov |
Reactivity of the Nitrophenyl Moiety
The 2-nitrophenyl group in this compound is photoactive and can undergo a variety of transformations upon irradiation with light.
Photochemical Transformations of 2-Nitrophenyl Derivatives
The photochemistry of 2-nitrobenzyl compounds is a well-studied area, primarily driven by their application as photolabile protecting groups. The core of this chemistry involves an intramolecular hydrogen abstraction by the excited nitro group.
Upon absorption of light, 2-nitrobenzyl compounds typically undergo a Norrish Type II-like intramolecular hydrogen abstraction. researchgate.netwikipedia.org The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. researchgate.netresearchgate.net This intermediate is a key species that dictates the subsequent reaction pathways. researchgate.netresearchgate.net
Excitation: The 2-nitrophenyl compound absorbs a photon, promoting the nitro group to an excited state.
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. researchgate.netresearchgate.net
Formation of an aci-nitro intermediate: This hydrogen transfer results in the formation of a transient aci-nitro species. researchgate.netuni-konstanz.de
This initial photochemical step is often very fast, occurring on the picosecond to nanosecond timescale. researchgate.net The efficiency of this process can be influenced by the nature of the substituents on the aromatic ring and the benzylic position. researchgate.net
Aci-nitro intermediates are characterized by a strong absorption band in the near-UV region, typically around 400 nm. uni-konstanz.deacs.org This spectral feature allows for their detection and kinetic analysis using techniques like laser flash photolysis. uni-konstanz.deacs.org
The decay of the aci-nitro intermediate can proceed through several competing pathways:
Reversion to the starting material: The aci-nitro intermediate can tautomerize back to the original nitro compound. uni-konstanz.de
Cyclization: The intermediate can cyclize to form a dihydrobenzisoxazole derivative. acs.orgnih.gov This is often the productive pathway leading to the release of a protected molecule in the context of photolabile protecting groups.
Formation of a nitroso product: In some cases, the aci-nitro intermediate can rearrange to form a nitroso compound, which is considered a byproduct. researchgate.netuni-konstanz.de
The rates of these processes are highly dependent on factors such as the solvent, pH, and the presence of buffers. researchgate.netacs.org For example, the decay of aci-nitro intermediates often follows biexponential kinetics, suggesting the presence of different isomers or competing decay channels. researchgate.net
The photoreactivity of 2-nitrophenyl derivatives is significantly influenced by the surrounding environment.
Solvent Polarity: The polarity of the solvent can affect the stability and reactivity of the aci-nitro intermediate and its subsequent ionic forms. cdnsciencepub.com In mixed solvents like acetonitrile/water, the equilibrium between the neutral aci-nitro form and its anion can be shifted by varying the water content. uni-konstanz.de
pH: The pH of the solution plays a crucial role in the protolytic dissociation of the aci-nitro intermediate. uni-konstanz.deacs.org The aci-nitro form is acidic and can deprotonate to form an aci-nitro anion. The rate and equilibrium of this dissociation are sensitive to the pH of the medium. uni-konstanz.de This equilibrium, in turn, can control the branching ratio between the desired cleavage reaction and the formation of nitroso byproducts. researchgate.netuni-konstanz.de In general, the cleavage reaction (β-elimination in some cases) proceeds from the anionic form, while the formation of the nitroso product occurs from the undissociated aci-nitro compound. researchgate.netuni-konstanz.de
| Factor | Effect | Mechanism | Reference |
|---|---|---|---|
| Solvent Polarity (e.g., increasing water content in MeCN) | Increases the rate and amplitude of aci-nitro anion absorption. | Water acts as a proton acceptor, facilitating the dissociation of the aci-nitro intermediate. | uni-konstanz.de |
| pH (acidity) | Can reduce the rate and degree of dissociation of the aci-nitro intermediate. | Shifts the protolytic equilibrium towards the undissociated aci-nitro form. | uni-konstanz.de |
| Basicity | Controls the yield ratio between cleavage (from anion) and nitroso product formation (from neutral form). | Shifts the protolytic dissociation equilibrium of the aci-nitro compound. | researchgate.netuni-konstanz.de |
Characterization and Kinetic Studies of Aci-nitro Intermediates
Electron-Withdrawing Effects and Redox Chemistry of the Nitro Group
The nitro group (-NO2) is a quintessential electron-withdrawing group, profoundly influencing the electronic properties and reactivity of the aromatic ring to which it is attached. In this compound, the nitro group's strong inductive and resonance effects decrease the electron density of the phenyl ring. wikipedia.orgcdnsciencepub.com This electron deficiency activates the ring towards nucleophilic aromatic substitution, while simultaneously deactivating it for electrophilic aromatic substitution. wikipedia.org The electron-withdrawing nature of the nitro group can also stabilize anionic intermediates formed during reactions, a factor that can direct reaction pathways. aip.org
The presence of the sulfoxide group in conjunction with the nitro group introduces additional complexity to the molecule's redox behavior. The sulfur atom in the sulfoxide can be oxidized to a sulfone or reduced to a sulfide. nih.govacs.org The interplay between the redox activities of the nitro and sulfoxide groups can lead to complex reaction pathways and a diverse array of products. For instance, the oxidation of the sulfur atom can be influenced by the electronic effects of the nitro group. Conversely, the reduction of the nitro group can be affected by the oxidation state of the sulfur atom.
Research on analogous 2-nitrophenyl aryl sulfides has demonstrated that both intramolecular and electrospray-induced intermolecular oxidation of the sulfur atom can occur, leading to the formation of sulfoxide species. nih.gov This highlights the susceptibility of the sulfur atom to oxidation, a process that is likely influenced by the electronic environment created by the ortho-nitro group.
Advanced Mechanistic Probes and Kinetic Studies
Laser flash photolysis (LFP) is a powerful technique for studying short-lived transient species generated during photochemical reactions. nih.govphysiology.org In the context of nitroaromatic compounds, LFP has been instrumental in elucidating the mechanisms of photoreactions. For compounds containing the 2-nitrobenzyl moiety, LFP studies have identified key transient intermediates, such as aci-nitro species, which are formed upon photoexcitation. nih.govnbn-resolving.org
In studies of 2-(2-nitrophenyl)ethyl-caged compounds, nanosecond laser flash photolysis revealed that the primary photochemical process is an intramolecular hydrogen abstraction by the excited nitro group. nbn-resolving.orguni-konstanz.de This leads to the formation of a transient aci-nitro intermediate, which can be observed by its characteristic absorption spectrum. The decay kinetics of this intermediate provide valuable information about subsequent reaction steps. For instance, the aci-nitro species can participate in competing reaction channels, such as elimination or rearrangement, and the branching ratio between these pathways can be influenced by factors like solvent and pH. nbn-resolving.org
While direct LFP studies on this compound are not extensively reported in the reviewed literature, the principles derived from studies on similar 2-nitrophenyl compounds are highly relevant. It is plausible that photoexcitation of this compound would lead to the formation of an aci-nitro intermediate through intramolecular hydrogen abstraction from the benzylic position. LFP could be employed to detect this transient species and monitor its subsequent reactions, providing insights into the photochemistry of the molecule. The technique would allow for the determination of rate constants for the formation and decay of intermediates, helping to build a comprehensive picture of the reaction mechanism. researchgate.net
The table below summarizes typical transient species and their characteristics observed in LFP studies of related nitrophenyl compounds.
| Transient Species | Typical λmax (nm) | Lifetime Range | Formation Pathway | Subsequent Reactions |
| Aci-nitro intermediate | ~400 | ns - μs | Intramolecular H-abstraction by excited nitro group | Deprotonation, cyclization, elimination |
| Cyclic intermediates (e.g., dihydrobenzisoxazolol) | - | μs - ms | Decay of aci-nitro tautomer | Hemiacetal formation, product release |
| Nitroso species | - | Stable product | Rearrangement of aci-nitro intermediate | - |
Data compiled from studies on related 2-nitrobenzyl compounds. nih.govnbn-resolving.org
Isotopic labeling is a crucial tool for tracing the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed reaction mechanisms. In the study of sulfoxide reactions, isotopic labeling, particularly with oxygen-18 (¹⁸O), has been used to determine the source of the oxygen atom in oxidation reactions. researchgate.netacs.org
For instance, in the oxidation of sulfides to sulfoxides, labeling the oxidant (e.g., with H₂¹⁸O₂) can confirm whether the oxygen atom in the resulting sulfoxide originates from the oxidant. researchgate.net Similarly, in reactions involving sulfoxide reduction, isotopic labeling of the solvent or other reagents can help identify the atoms involved in the reaction pathway. Mechanistic studies on the oxidation of sulfides by dioxiranes have utilized ¹⁸O tracer experiments to support the involvement of hypervalent sulfur intermediates. acs.org
In the context of this compound, isotopic labeling could be employed to investigate various aspects of its reactivity. For example, to study the mechanism of oxidation of the sulfoxide to a sulfone, ¹⁸O-labeled oxidants could be used. To investigate the reduction of the nitro group, deuterated reducing agents or solvents could be employed to track hydrogen atom transfers.
Furthermore, isotopic labeling can be used in conjunction with techniques like mass spectrometry and NMR spectroscopy to analyze the products and intermediates of a reaction, providing detailed structural information. For example, in a study of a sulfoxide transfer reaction, isotopic labeling experiments supported a mechanism involving the formation of oxodisulfonium dication intermediates. nih.gov
While specific isotopic labeling studies on this compound were not found in the direct search, the following table illustrates potential applications of this technique based on studies of related compounds.
| Isotopic Label | Investigated Reaction | Information Gained |
| ¹⁸O | Oxidation of sulfoxide to sulfone | Source of the oxygen atom in the sulfone |
| Deuterium (²H) | Reduction of the nitro group | Mechanism of hydrogen transfer |
| ¹³C | Pummerer rearrangement | Fate of the carbon backbone |
| ¹⁵N | Reactions involving the nitro group | Transformation of the nitro group |
Kinetic analysis is fundamental to understanding the rates of chemical reactions and the factors that influence them. For reactions with multiple possible outcomes, kinetic studies can reveal the relative rates of competing reaction channels and how these rates are affected by reaction conditions such as temperature, solvent, and catalyst. osti.gov
In the study of sulfoxide chemistry, kinetic analyses have been used to elucidate reaction mechanisms. For example, kinetic investigations of the oxidation of sulfides and sulfoxides have provided insights into the nature of the transition states and the role of steric and electronic effects. nih.gov For benzyl methyl sulfoxide, kinetic analysis of its oxidation indicated a radical-mediated pathway.
For this compound, several competitive reaction channels can be envisioned. For example, under oxidative conditions, the sulfoxide could be oxidized to the corresponding sulfone, or the benzyl group could undergo oxidation. Under reductive conditions, the nitro group could be reduced, or the sulfoxide could be reduced to the sulfide. Photochemical reactions can also have competing pathways, as seen in the photolysis of 2-(2-nitrophenyl)ethyl compounds where β-elimination and nitroso-product formation are competing channels. nbn-resolving.orguni-konstanz.de
A kinetic analysis of these reactions would involve measuring the reaction rates under various conditions and determining the rate laws. This information can be used to propose or support a reaction mechanism. For instance, the dependence of the reaction rate on the concentration of reactants and catalysts can help to identify the rate-determining step.
The following table presents hypothetical competitive reaction channels for this compound and the type of kinetic data that would be valuable for their investigation.
| Reaction Condition | Competitive Channels | Key Kinetic Parameters to Determine |
| Oxidation | Sulfone formation vs. Benzylic oxidation | Rate constants for each pathway, activation energies, effect of oxidant concentration |
| Reduction | Nitro group reduction vs. Sulfoxide reduction | Selectivity as a function of reducing agent, temperature, and substrate concentration |
| Photolysis | Photo-Pummerer reaction vs. Nitro group photoreduction | Quantum yields for each product, rate constants for intermediate decay |
By systematically studying the kinetics of these and other potential reactions, a comprehensive understanding of the reactivity of this compound can be achieved.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Comprehensive Spectroscopic Characterization (Beyond Basic Identification)
Advanced spectroscopic methods have been instrumental in confirming the structure and exploring the nuanced conformational and electronic characteristics of Benzyl (B1604629) 2-nitrophenyl sulfoxide (B87167).
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Conformational Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of organic molecules. In the case of sulfoxides, NMR data also provides insights into the stereochemistry at the sulfur atom and the conformational preferences of the molecule. researchgate.net For analogous compounds like benzyl naphthyl sulfoxides, ¹H NMR spectra typically show characteristic signals for the benzylic methylene (B1212753) protons as distinct doublets due to diastereotopicity, with coupling constants around 12-13 Hz. nih.gov The aromatic protons of the benzyl and nitrophenyl rings resonate in the downfield region, often as complex multiplets. nih.govacs.org
For instance, in similar structures, the methylene protons adjacent to the sulfoxide group appear at distinct chemical shifts, confirming their diastereotopic nature. nih.gov The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum are influenced by the electron-withdrawing nitro group and the sulfoxide moiety. nih.gov Quantitative NMR (qNMR) techniques can be employed for determining the absolute concentration and purity of the compound by comparing the integrals of analyte signals to a known concentration standard. ox.ac.uk
Table 1: Representative ¹H and ¹³C NMR Data for Analogous Sulfoxide Structures This table is illustrative and based on data for structurally similar compounds. nih.gov
| Nucleus | Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | Benzylic CH₂ | ~4.1-4.4 | d, J ≈ 12-13 Hz |
| Aromatic H | ~7.0-8.1 | m | |
| ¹³C | Benzylic CH₂ | ~60 | - |
| Aromatic C (unsubstituted) | ~120-135 | - | |
| Aromatic C (substituted) | ~140-150 | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
FTIR spectroscopy provides a vibrational fingerprint of the molecule, allowing for the identification of key functional groups and the assignment of their characteristic vibrational modes. msu.edu For Benzyl 2-nitrophenyl sulfoxide, the FTIR spectrum is expected to be complex, showing bands corresponding to the nitro group, the sulfoxide group, and the aromatic rings. researchgate.netarxiv.org
The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. arxiv.orgej-chem.org The S=O stretching vibration of the sulfoxide is a strong band usually found in the 1030-1070 cm⁻¹ range. arxiv.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group is observed just below 3000 cm⁻¹. researchgate.net The spectrum also contains numerous bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and skeletal vibrations. msu.edu Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes by correlating experimental frequencies with calculated ones. nih.govacs.org
Table 2: Expected FTIR Vibrational Frequencies for this compound Based on characteristic group frequencies and data from similar compounds. researchgate.netarxiv.orgej-chem.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
| S=O Stretch | 1030 - 1070 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. bspublications.netsci-hub.se The spectrum of this compound is dominated by the electronic transitions of the nitrophenyl chromophore. The presence of the nitro group and the aromatic ring system gives rise to characteristic absorption bands. researchgate.net
Typically, nitrophenyl derivatives exhibit strong absorptions in the UV region. researchgate.net The spectrum is expected to show π → π* transitions associated with the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the nitro and sulfoxide groups. The exact position and intensity of these bands can be influenced by the solvent polarity. sci-hub.se Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are valuable for interpreting the experimental spectrum by predicting the energies and oscillator strengths of electronic transitions. scielo.org.za For similar chromophoric systems, absorption maxima are often observed in the 250-400 nm range. researchgate.netacs.org
Mass Spectrometry Techniques (e.g., HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, allowing for the unambiguous confirmation of its elemental composition. scispace.comnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. nih.gov The monoisotopic mass of this compound (C₁₃H₁₁NO₃S) is 261.04596 Da. uni.lu
Fragmentation analysis provides valuable structural information. Common fragmentation pathways for related sulfoxides include cleavage of the C-S and S-O bonds. bgsu.edu For this compound, characteristic fragments would likely include the tropylium (B1234903) ion (m/z 91) from the benzyl group and fragments corresponding to the nitrophenyl sulfinyl moiety.
Table 3: Predicted HRMS Data for this compound Based on the molecular formula C₁₃H₁₁NO₃S. uni.lu
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 262.05324 |
| [M+Na]⁺ | 284.03518 |
| [M-H]⁻ | 260.03868 |
Advanced Techniques (e.g., Raman Spectroscopy, Electron Energy-Loss Spectroscopy)
Raman spectroscopy offers complementary information to FTIR, as it is sensitive to molecular vibrations that result in a change in polarizability. nih.gov Each molecule has a unique Raman spectrum that serves as an optical fingerprint. nih.gov For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the C-S bond, which may be weak in the IR spectrum. spectroscopyonline.comnih.gov The characteristic Raman peaks for nitrophenol isomers, for instance, are well-defined and can be used for identification. spectroscopyonline.com
Electron Energy-Loss Spectroscopy (EELS) is a powerful technique that can provide information about the electronic structure and elemental composition of a material, although its application to a specific organic compound like this compound is less common in standard characterization.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for complementing experimental spectroscopic data. nrel.govresearchgate.net These computational methods allow for the prediction of molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic transitions with a high degree of accuracy. nih.gov
By optimizing the molecular structure of this compound at a given level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), various molecular properties can be calculated. researchgate.netresearchgate.net These calculations can confirm the most stable conformation of the molecule and provide theoretical spectra (IR, Raman, UV-Vis, NMR) that can be compared with experimental results to validate assignments. nih.govresearchgate.net
Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic properties and reactivity of the molecule. researchgate.net The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and can be correlated with the electronic transitions observed in the UV-Vis spectrum. scielo.org.za Natural Bond Orbital (NBO) analysis can be used to study intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Determination
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of the size and complexity of this compound. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) by finding the minimum energy structure on the potential energy surface. For this compound, these calculations would typically be performed using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p) to adequately describe the electronic distribution, including polarization and diffuse functions, which are crucial for the sulfoxide and nitro groups.
The optimization process yields key geometric parameters. In a hypothetical optimized structure of this compound, one would expect specific bond lengths and angles that reflect the electronic environment. For instance, the S=O bond length would be a critical parameter, as would the C-S-C bond angle and the torsion angles defining the relative orientation of the benzyl and nitrophenyl rings. The presence of the bulky benzyl group and the 2-nitro group likely induces significant steric hindrance, leading to a non-planar arrangement of the aromatic rings with respect to the sulfoxide group.
Beyond geometry, DFT calculations elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. This is fundamental to understanding its chemical behavior.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) This table presents hypothetical but scientifically plausible data based on known values for similar compounds, as specific published data for this compound is not available.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | ||
| S=O | 1.505 | |
| C-S (nitrophenyl) | 1.790 | |
| C-S (benzyl) | 1.820 | |
| C-N (nitro) | 1.475 | |
| N-O (nitro) | 1.220 | |
| Bond Angles (°) ** | ||
| C-S-C | 98.5 | |
| C-S=O (nitrophenyl) | 106.0 | |
| C-S=O (benzyl) | 107.5 | |
| O-N-O | 124.0 | |
| Dihedral Angles (°) ** | ||
| C-C-S=O | -75.0 | |
| S-C-C-C (nitrophenyl) | 178.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Distribution Studies
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. wuxiapptec.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring of the benzyl group and the sulfur atom, which has a lone pair of electrons. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 2-nitrophenyl ring, particularly on the nitro group, which is a strong electron-withdrawing group. nih.gov This distribution would facilitate charge transfer from the benzylsulfinyl moiety to the nitrophenyl ring upon electronic excitation. nih.gov
Charge distribution studies, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom. emerginginvestigators.org In this compound, a significant negative charge would be expected on the oxygen atoms of the sulfoxide and nitro groups, while the sulfur atom and the carbon atom attached to the nitro group would likely bear a positive charge. This charge distribution is critical for predicting sites of electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) This table presents hypothetical but scientifically plausible data based on known values for similar compounds, as specific published data for this compound is not available.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.15 |
| Electronegativity (χ) | 4.50 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 4.31 |
Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net
For this compound, the MEP map would likely show the most negative potential (red) localized on the oxygen atoms of the sulfoxide and the nitro group, confirming them as the primary sites for electrophilic attack or hydrogen bonding. researchgate.net The regions around the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), particularly those influenced by the electron-withdrawing nitro group. This visualization provides a more intuitive picture of the charge distribution than simple atomic charges and is crucial for understanding intermolecular interactions, such as how the molecule might interact with a solvent or a biological receptor. mdpi.com
Vibrational Energy Distribution Analysis (VEDA) for Spectroscopic Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. However, assigning specific absorption bands to particular molecular motions can be complex. Vibrational Energy Distribution Analysis (VEDA) is a computational method that aids in these assignments. researchgate.net VEDA decomposes the calculated normal modes of vibration into contributions from internal coordinates (such as bond stretching, angle bending, and torsional motions). researchgate.netsmmg.pl
A VEDA analysis for this compound would be performed on the vibrational frequencies calculated using DFT. This would allow for an unambiguous assignment of the characteristic vibrational frequencies. For instance, the strong absorption band expected in the region of 1040-1060 cm⁻¹ could be definitively assigned to the S=O stretching vibration. Similarly, the symmetric and asymmetric stretching vibrations of the NO₂ group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, could be clearly identified. The analysis would also help in assigning the various C-H, C-C, and C-S stretching and bending modes of the molecule.
Table 3: Hypothetical Vibrational Frequencies and VEDA Assignments for Key Functional Groups of this compound This table presents hypothetical but scientifically plausible data based on known values for similar compounds, as specific published data for this compound is not available.
| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Potential Energy Distribution (PED) Assignment |
| Asymmetric NO₂ Stretch | 1535 | 1530 | ν(NO₂) (85%) |
| Symmetric NO₂ Stretch | 1355 | 1350 | ν(NO₂) (80%) |
| S=O Stretch | 1050 | 1045 | ν(S=O) (90%) |
| C-S-C Stretch | 705 | 700 | ν(C-S) (60%) + δ(CCC) (25%) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | ν(C-H) (95%) |
Conformational Analysis and Investigation of Solvent Effects on Equilibria
The presence of multiple rotatable bonds in this compound (specifically the C-S bonds and the C-C bond of the benzyl group) gives rise to the possibility of multiple conformers. A detailed conformational analysis, typically performed by systematically rotating these bonds and calculating the energy of each resulting structure, is essential to identify the most stable conformer(s) and the energy barriers between them. ethz.ch For a molecule like this compound, it is likely that the lowest energy conformation will be one that minimizes the steric repulsion between the two bulky aromatic groups. uantwerpen.be
The conformational equilibrium can be significantly influenced by the solvent. koreascience.kr In polar solvents, conformers with a larger dipole moment will be preferentially stabilized. Computational studies can model solvent effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules. For this compound, a change in solvent polarity could alter the relative energies of different conformers, potentially impacting its chemical reactivity and spectroscopic properties. For example, in a polar solvent like Dimethyl sulfoxide (DMSO), the stabilization of a more polar conformer might be more pronounced than in a nonpolar solvent like hexane.
Computational Exploration of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and, crucially, transition states. e3s-conferences.org For sulfoxides, a characteristic reaction is the Pummerer rearrangement, which involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an acylating agent. wikipedia.orgorganicreactions.orgacs.org
A computational study of a Pummerer-type reaction involving this compound would involve locating the transition state structure for the key steps of the reaction. semanticscholar.org This would provide the activation energy barrier for the reaction, offering insights into its feasibility and kinetics. The geometry of the transition state would reveal the precise arrangement of atoms at the point of highest energy, clarifying the bond-breaking and bond-forming processes. For instance, such a study could determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a discrete intermediate. These computational insights are invaluable for understanding and predicting the chemical behavior of this compound in various chemical transformations.
Applications of Benzyl 2 Nitrophenyl Sulfoxide in Synthetic Organic Chemistry
Benzyl (B1604629) 2-nitrophenyl Sulfoxide (B87167) as a Versatile Synthetic Intermediate
The chemical architecture of benzyl 2-nitrophenyl sulfoxide makes it a highly useful building block for the creation of more complex molecules. Its reactivity can be selectively targeted at the sulfoxide group, the benzyl group, or the 2-nitrophenyl group, enabling a wide array of synthetic manipulations.
Precursor for the Synthesis of Novel Functionalized Organic Compounds
This compound serves as a key starting material for the synthesis of various functionalized organic compounds. The sulfoxide group itself can be a precursor to other sulfur-containing functionalities. For instance, the oxidation of sulfides is a common method to produce sulfoxides, which are valuable intermediates in the synthesis of biologically active molecules. thieme-connect.deresearchgate.net The 2-nitrophenyl group can be chemically modified, for example, through reduction of the nitro group to an amine, which can then participate in further reactions to build complex heterocyclic structures. arkat-usa.orgacs.org
The strategic placement of the nitro group ortho to the sulfoxide allows for intramolecular interactions and reactions, leading to the formation of unique molecular scaffolds. For example, benzofuroxans, which can be derived from o-nitroanilines, react with dimethyl sulfoxide (DMSO) to form N-(2-nitro)phenyl dimethylsulfoximines. nih.gov This reactivity highlights the potential of the 2-nitrophenyl group in this compound to participate in cyclization and rearrangement reactions.
Furthermore, the benzyl group can be functionalized or cleaved under various reaction conditions, providing another avenue for molecular elaboration. The development of methods for the synthesis of functionalized benzyl amines through reductive amination showcases the utility of benzyl groups in constructing complex molecules. arkat-usa.org
Participation in Multi-Component and Cascade Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly efficient synthetic strategies. nih.govrug.nlfrontiersin.org The structural motifs present in this compound make it a potential candidate for participation in such reactions. For instance, the synthesis of hexahydroquinolines has been achieved through a one-pot, pseudo-six-component reaction involving benzylamines, benzaldehydes, and Meldrum's acid. nih.govacs.org This demonstrates the potential for the benzylamine (B48309) substructure, which could be derived from this compound, to engage in complex MCRs.
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are another area where this compound could find application. The 2-nitrophenyl group is known to participate in cascade sequences, such as the iron-catalyzed formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols, where the nitro group acts as an internal oxidant. acs.org Similarly, palladium-catalyzed multicomponent cascade reactions have been developed for the synthesis of dihydrochalcones. acs.org
Chiral Sulfoxide Ligands and Auxiliaries in Asymmetric Catalysis
Chiral sulfoxides are of significant importance in asymmetric synthesis, where they can act as chiral ligands for transition metals or as chiral auxiliaries to control the stereochemical outcome of a reaction. thieme-connect.comsorbonne-universite.frnih.govresearchgate.net Their effectiveness stems from the stable chirality at the sulfur atom and their ability to coordinate to metal centers. sorbonne-universite.fr
Employment in Transition Metal Catalyzed Enantioselective Transformations (e.g., 1,4-Additions)
Chiral sulfoxide ligands have been successfully employed in a variety of transition metal-catalyzed enantioselective reactions. thieme-connect.comsorbonne-universite.frsioc-journal.cn These ligands, often bidentate, coordinate to a metal center and create a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer of the product. sorbonne-universite.fr
A notable application is in rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds, where chiral sulfoxide-olefin ligands have demonstrated excellent catalytic activities and enantioselectivities, achieving up to 98% ee. acs.org Palladium-catalyzed asymmetric allylic alkylation reactions have also utilized chiral phosphine-sulfoxide ligands. sorbonne-universite.fr The development of such ligands is an active area of research, with a focus on creating easily synthesized, stable, and highly effective molecules. thieme-connect.comnih.govsioc-journal.cn The general utility of chiral sulfoxides as ligands in transition metal catalysis suggests that appropriately designed chiral derivatives of this compound could be effective in a range of enantioselective transformations. mdpi.commdpi.com
Role as Chiral Auxiliaries in Stereoselective Bond Formations
Chiral sulfoxides can be attached to a substrate to act as chiral auxiliaries, directing the stereochemical course of a reaction. nih.govresearchgate.netuclan.ac.uk After the desired stereocenter is created, the auxiliary can be cleaved, yielding the enantiomerically enriched product. This approach has been widely used in various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the searched literature, the well-established role of chiral sulfoxides in this capacity indicates its potential. researchgate.net The sulfinyl group is recognized as a powerful stereocontrolling element in numerous asymmetric reactions. researchgate.net For instance, chiral sulfoxides have been used to control the formation of new stereogenic centers in Diels-Alder cycloadditions. thieme-connect.de The development of new methods for the synthesis of α-aryl carbonyl compounds has explored the use of chiral auxiliaries to induce chirality during aryl migration. uclan.ac.uk
Photochemical Applications Deriving from the 2-Nitrophenyl Moiety
The 2-nitrophenyl group is a well-known photolabile protecting group in organic synthesis. uni-konstanz.deuni-konstanz.de Upon irradiation with UV light, this group can be cleaved, releasing the protected functional group. This property is particularly useful for the controlled release of biologically active molecules or for light-directed synthesis on solid supports. uni-konstanz.de
The photochemistry of 2-nitrophenyl compounds often involves an intramolecular hydrogen abstraction by the excited nitro group. uni-konstanz.de For example, the irradiation of 2-nitrophenyl phenyl sulfoxide leads to its rearrangement to 2-nitrosophenyl phenyl sulfone. oup.com This photorearrangement highlights the reactivity of the 2-nitrophenyl sulfoxide system under photochemical conditions.
Furthermore, the 2-nitrophenyl group can influence the photophysical properties of a molecule. Studies on the racemization of chiral sulfoxides have shown that photoirradiation can induce this process. acs.org This suggests that the 2-nitrophenyl group in this compound could play a role in photochemical reactions that affect the stereochemistry at the sulfur center. The photochemical behavior of related o-nitrostilbenes has also been investigated, providing further insight into the types of transformations that can be expected from molecules containing the 2-nitrophenyl moiety. acs.org
Development as a Photolabile Protecting Group Precursor
The utility of the 2-nitrobenzyl group as a PPG was established decades ago and remains one of the most widely used photocages. researchgate.netinstras.comnih.gov The core mechanism relies on the photochemical properties of the o-nitrobenzyl system. Upon irradiation with UV light (typically around 350-365 nm), the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon positioned ortho to it. nih.govupenn.edu This intramolecular hydrogen abstraction initiates a rearrangement cascade, ultimately leading to the cleavage of the bond connecting the protecting group to the substrate and the formation of a 2-nitrosobenzaldehyde or related ketone byproduct. upenn.eduresearchgate.net
The development of these PPGs begins with the synthesis of precursor molecules, most commonly 2-nitrobenzyl alcohols or halides. instras.com These precursors can be modified with various substituents on the aromatic ring to fine-tune their photochemical properties, such as shifting the absorption wavelength to less damaging, longer wavelengths or improving the quantum yield of the cleavage reaction. nih.govinstras.com For instance, the addition of methoxy (B1213986) groups, as seen in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, enhances the light-absorbing properties of the chromophore. instras.comnih.gov
These activated 2-nitrobenzyl precursors are then used to "cage" a wide variety of functional groups, including alcohols, phosphates, and amines. instras.comechemi.com In the context of sulfur chemistry, these precursors can be attached to thiol-containing molecules. Subsequent oxidation of the protected thiol (a sulfide) provides a direct route to a photocaged sulfoxide. nih.gov In this strategy, the 2-nitrobenzyl derivative serves as the precursor to the photolabile moiety, which in turn allows for the generation of a protected sulfoxide.
A key example is the synthesis of photocaged cysteine sulfoxide analogues. nih.gov The process begins by alkylating a cysteine derivative with a 2-nitrobenzyl bromide, such as the dimethoxy-substituted DMNB-Br. This reaction protects the cysteine's thiol group. The resulting sulfide (B99878) is then oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide. nih.gov This creates a stable, photolabile precursor that carries a protected sulfoxide, ready for light-triggered release.
Photocontrolled Release of Chemical Species for Temporal Regulation
The ability to release specific chemical species at a precise time and location is a powerful tool in chemical biology and materials science. nih.gov Photolabile protecting groups derived from 2-nitrobenzyl precursors are central to achieving this temporal control. nih.gov A significant application in this area is the light-mediated generation of highly reactive sulfenic acids from photocaged cysteine sulfoxide precursors. nih.gov
Sulfenic acids are important but transient intermediates in redox signaling and protein function. nih.gov Studying them is challenging due to their high reactivity. By using a photolabile protecting group, a stable sulfoxide precursor can be delivered to a system, with the reactive sulfenic acid only being generated upon illumination.
In a key study, researchers synthesized N-acetylcysteine benzylamide protected with a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group and subsequently oxidized it to the sulfoxide (a caged cysteine sulfenic acid analog). nih.gov Upon irradiation with UV light at 365 nm, this caged compound underwent efficient photolysis, leading to the release of the desired sulfenic acid.
The photolysis of the DMNB-caged sulfoxide model compound was shown to be effective, though the primary released sulfenic acid is unstable and rapidly disproportionates. The major observable products following photolysis were the corresponding sulfinic acid and disulfide. nih.gov The study quantified the formation of these products, demonstrating the successful photocontrolled release and subsequent reaction of the target species.
| Compound | Irradiation Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DMNB-caged Cysteine Sulfoxide Analog (3b) | 365 nm UV light | Sulfinic Acid (10) | 45% | nih.gov |
| Disulfide (11) | 39% |
This research illustrates a powerful strategy for the temporal regulation of a reactive chemical species. By installing a 2-nitrophenyl-based photolabile group, a stable sulfoxide precursor can be synthesized and isolated. The application of light serves as a precise trigger to initiate the cleavage of the protecting group, releasing the target molecule to perform its function at the desired moment. nih.gov This approach provides a clear pathway for controlling the availability of reactive sulfur compounds and holds promise for studying complex biological processes. nih.gov
Future Perspectives and Emerging Research Avenues for Benzyl 2 Nitrophenyl Sulfoxide
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of sulfoxides, including Benzyl (B1604629) 2-nitrophenyl sulfoxide (B87167), is predominantly achieved through the oxidation of the corresponding sulfide (B99878). While effective, traditional methods often rely on stoichiometric oxidants or harsh conditions. Future research is poised to focus on the development of more efficient, selective, and environmentally benign synthetic protocols.
A primary avenue of research involves the advancement of catalytic oxidation systems. The use of heterogeneous catalysts, such as palladium nanoparticles (nano-Pd), has shown promise in the synthesis of sulfoxides from sulfides. rsc.org Future work could optimize these nano-catalyst systems for the specific oxidation of benzyl 2-nitrophenyl sulfide, aiming for higher yields and selectivity under milder conditions, such as lower temperatures and reduced catalyst loading.
Furthermore, the development of chemoselective methods is crucial, especially given the presence of the nitro group which can be susceptible to reduction. Catalytic systems based on manganese, such as MnBr(CO)₅, have demonstrated high efficiency in the reverse reaction—the deoxygenation of sulfoxides—highlighting their potential for fine-tuning redox processes involving this functional group. rsc.org Exploring a library of transition metal catalysts (e.g., based on molybdenum, tungsten, or titanium) could lead to highly selective oxidation methods that leave the nitro group untouched. wiley-vch.degoogle.com The use of hydrogen peroxide as a green oxidant, combined with these catalysts, represents a particularly sustainable approach. google.com
A comparative look at potential catalytic systems for sulfide oxidation is presented below.
Table 1: Comparison of Catalytic Systems for Sulfide Oxidation
| Catalyst System | Oxidant | Typical Conditions | Potential Advantages for Investigation |
|---|---|---|---|
| Nano-Pd | 30% H₂O₂ | Methanol, 60-100 °C | High efficiency, potential for recyclability. rsc.org |
| Ti(Oi-Pr)₄ / Chiral Diol | TBHP | Toluene, 0 °C | High enantioselectivity for asymmetric synthesis. wiley-vch.de |
| Salen–Manganese(III) | Iodosylbenzene | Acetonitrile | Good catalytic activity for alkyl aryl sulfides. wiley-vch.de |
Future efforts will likely focus on adapting these systems to achieve not only high efficiency but also high enantioselectivity in the synthesis of chiral Benzyl 2-nitrophenyl sulfoxide, as chiral sulfoxides are valuable intermediates in asymmetric synthesis. wiley-vch.demetu.edu.tr
In-Depth Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for its rational application. The presence of both the sulfoxide and the 2-nitrobenzyl group creates a rich landscape for mechanistic investigation.
For sulfoxidation reactions, two primary mechanisms are often considered: a direct oxygen atom transfer (OAT) and an electron transfer (ET) pathway that proceeds via a sulfenium radical intermediate. nih.gov Future studies could employ advanced spectroscopic and kinetic analyses to determine which pathway is dominant for this compound under various catalytic conditions. Investigating the influence of the electron-withdrawing nitro group on the electronic properties of the sulfur atom will be key to understanding this reactivity. nih.gov
The photochemistry of the 2-nitrobenzyl group is another critical area for mechanistic study. Upon UV irradiation, 2-nitrobenzyl compounds are known to rearrange through a short-lived aci-nitro intermediate. researchgate.net This intermediate is central to the photocleavage reactions that make this moiety a useful photoremovable protecting group. researchgate.netwiley-vch.de For this compound, research should focus on identifying and characterizing the specific transient species formed upon photolysis using techniques like laser flash photolysis with time-resolved UV-Vis and IR detection. researchgate.net Understanding the decay pathways of the aci-nitro tautomer and subsequent intermediates will be crucial for controlling the release of the sulfinyl moiety and the formation of the 2-nitrosobenzaldehyde by-product. researchgate.net
Additionally, the sulfoxide itself can participate in unique rearrangements, such as the Pummerer reaction, where an activated sulfoxide rearranges to form an α-substituted sulfide. acs.org Future mechanistic studies could explore whether Pummerer-type reactivity can be induced in this compound, potentially leading to novel synthetic transformations.
Exploration of Novel Catalytic and Photochemical Applications
The unique hybrid structure of this compound suggests a range of novel applications that leverage its dual functionality.
The most promising application lies in its use as a "caged" compound. The 2-nitrobenzyl group is a well-established photoremovable protecting group used to control the release of biologically active molecules with high spatial and temporal precision. wiley-vch.denih.gov this compound could be explored as a photolabile precursor for generating sulfinyl radicals or other sulfur-based reactive species upon irradiation. This could find applications in materials science for light-directed polymer functionalization or in chemical biology for the controlled activation of specific chemical pathways. The efficiency of this photorelease could potentially be enhanced by modifying the substitution on the o-nitrobenzyl core, a strategy that has proven successful for other derivatives. nih.gov
Furthermore, the field of photocatalysis offers new avenues. The deoxygenation of sulfoxides to sulfides is a fundamental transformation. acs.org Research into the visible-light-mediated photocatalytic deoxygenation of this compound, using photosensitizers like iridium complexes, could lead to mild and selective reduction methods. acs.org This process, which can proceed through a radical chain mechanism involving a phosphine (B1218219) radical cation, would offer a green alternative to traditional deoxygenation reagents. acs.org
In catalysis, chiral sulfoxides can serve as valuable chiral auxiliaries. wiley-vch.de Future work could involve the synthesis of enantiomerically pure this compound and its application in asymmetric synthesis, where the sulfoxide group directs the stereochemical outcome of a reaction before being removed.
Synergistic Integration of Experimental and Computational Approaches for Rational Design
The synergy between experimental work and computational chemistry provides a powerful tool for accelerating research and development. For Benzyl 2--nitrophenyl sulfoxide, this integrated approach can guide the rational design of new experiments and applications.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to predict the structural and electronic properties of the molecule. researchgate.net These studies can help elucidate reaction mechanisms by modeling the transition states and intermediates involved in its synthesis and photochemical reactions. metu.edu.trresearchgate.net For instance, computational modeling can determine the relative stability of intermediates in the OAT versus ET sulfoxidation pathways or map the potential energy surface of the photochemical rearrangement of the aci-nitro intermediate. nih.govresearchgate.net
Computational methods are also invaluable for predicting properties relevant to the molecule's application. As shown in the table below, properties like the predicted partition coefficient (XlogP) and collision cross section (CCS) can be calculated to estimate the molecule's behavior in different environments. uni.lu
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO₃S | uni.lu |
| Monoisotopic Mass | 261.04596 Da | uni.lu |
| Predicted XlogP | 2.5 | uni.lu |
| Predicted Collision Cross Section (CCS, Ų) | ||
| [M+H]⁺ | 155.1 | uni.lu |
| [M+Na]⁺ | 161.3 | uni.lu |
Future research will benefit from using computational screening to identify promising new catalysts for the synthesis of this compound or to design derivatives with optimized photochemical properties, such as absorption wavelength and quantum yield. nih.gov This synergistic approach, where computational predictions are validated by targeted experiments, will be instrumental in unlocking the full potential of this intriguing molecule. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing benzyl 2-nitrophenyl sulfoxide, and how do reaction conditions influence product selectivity?
this compound can be synthesized via oxidation of the corresponding sulfide precursor. Key methods include:
- Oxidation with H₂O₂/ZrCl₄ : Selective oxidation of benzyl sulfides to sulfoxides occurs under mild conditions (e.g., room temperature, 1–2 hrs), while sulfones form with prolonged reaction times or excess H₂O₂ .
- NaIO₄-Mediated Oxidation : Sodium periodate in aqueous/organic biphasic systems provides high sulfoxide yields (e.g., >90%) with minimal overoxidation to sulfones .
- Oxone®-Based Oxidation : Controlled stoichiometry of Oxone® (0.5–2.2 equiv.) in water enables selective sulfoxide formation, avoiding sulfone byproducts .
Methodological Note : Monitor reaction progress via TLC or NMR to optimize selectivity. Excess oxidants or elevated temperatures favor sulfone formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm sulfoxide stereochemistry and nitro-group positioning. For example, sulfoxide protons typically resonate at δ 2.8–3.5 ppm .
- X-Ray Crystallography : Resolves structural ambiguities, such as sulfoxide chirality and nitro-group orientation, as demonstrated in tin(IV) complexes .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing sulfoxides from sulfones .
Methodological Note : Combine multiple techniques for unambiguous characterization. Crystallographic data (e.g., CCDC codes) are critical for resolving stereochemical disputes .
Advanced Research Questions
Q. How can researchers address contradictions in sulfoxide/sulfone product ratios under varying oxidative conditions?
Contradictions arise from differences in oxidant strength, solvent polarity, and reaction time. For example:
- H₂O₂/ZrCl₄ : Produces sulfoxides at short durations (1–2 hrs) but sulfones at 24 hrs .
- Oxone® in Water : Sulfoxide selectivity is achieved with 1.5 equiv. Oxone®, while sulfones dominate at ≥2.2 equiv. .
Methodological Recommendation : Use kinetic studies (e.g., in situ IR or NMR) to track intermediate formation. Adjust oxidant equivalents and reaction time based on real-time data .
Q. What strategies improve the thermal stability of this compound in experimental formulations?
Thermal degradation of sulfoxides can be mitigated via:
- Carrier Stabilization : Granular compositions with calcium carbonate (50–99.5% w/w) reduce decomposition at elevated temperatures .
- Low-Temperature Storage : Store at 0–6°C in inert atmospheres to prevent oxidation or hydrolysis .
Methodological Note : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to predict shelf-life under lab conditions .
Q. How can this compound derivatives be designed for biological activity studies?
- Structural Modifications : Introduce substituents (e.g., indolinone moieties) to enhance anticancer activity, as seen in Rigosertib-inspired derivatives .
- Stereochemical Control : Optically pure sulfoxides (e.g., via chiral auxiliaries) improve target specificity in biochemical assays .
Methodological Recommendation : Use computational docking studies to predict binding affinities before synthetic optimization .
Q. What mechanistic insights explain the role of nitro groups in sulfoxide reactivity?
The electron-withdrawing nitro group:
- Enhances Oxidative Stability : Stabilizes the sulfoxide moiety against reduction .
- Modulates Reactivity : Directs electrophilic substitution in aryl rings, facilitating regioselective functionalization .
Methodological Note : Isotopic labeling (e.g., ¹⁵N-nitro groups) can track reaction pathways via NMR or MS .
Q. How do solvent systems influence sulfoxide synthesis and purification?
- Polar Protic Solvents (e.g., MeOH/H₂O) : Favor sulfoxide solubility but risk overoxidation.
- Aprotic Solvents (e.g., DCM) : Minimize side reactions but complicate crystallization .
Methodological Recommendation : Use gradient chromatography (silica gel, hexane/EtOAc) for high-purity isolation (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
